molecular formula C19H19BrCl2N4O2 B10832378 Parogrelil hydrochloride CAS No. 139145-84-9

Parogrelil hydrochloride

Cat. No.: B10832378
CAS No.: 139145-84-9
M. Wt: 486.2 g/mol
InChI Key: QWGUGDYWUADMGB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of parogrelil hydrochloride involves the formation of its core structure, 4-bromo-6-[3-(4-chlorophenyl)propoxy]-5-[(pyridin-3-ylmethyl)amino]pyridazin-3(2H)-one hydrochloride . The synthetic route typically includes the following steps:

    Formation of the pyridazinone core: This involves the reaction of appropriate brominated and chlorinated precursors under controlled conditions.

    Substitution reactions:

    Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt form.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale manufacturing .

Chemical Reactions Analysis

Parogrelil hydrochloride undergoes several types of chemical reactions:

Common reagents used in these reactions include brominated and chlorinated precursors, nucleophiles, and acids for the formation of the hydrochloride salt. Major products formed from these reactions are intermediates leading to the final this compound compound .

Scientific Research Applications

Parogrelil hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Parogrelil hydrochloride exerts its effects by inhibiting phosphodiesterase 3 (PDE3), an enzyme that breaks down cAMP. By inhibiting PDE3, this compound increases cAMP levels, leading to vasodilation and inhibition of platelet aggregation. This mechanism is beneficial in conditions like intermittent claudication, where improved blood flow and reduced platelet aggregation are desired .

Comparison with Similar Compounds

Parogrelil hydrochloride is compared with other PDE3 inhibitors such as cilostazol. While both compounds inhibit PDE3, this compound has shown greater potency in inhibiting PDE3 and platelet aggregation . Similar compounds include:

This compound stands out due to its higher potency and potential for broader therapeutic applications .

Properties

Key on ui mechanism of action

NM-702 is a novel drug that inhibits phosphodiesterase as well as thromboxane A2 synthase.

CAS No.

139145-84-9

Molecular Formula

C19H19BrCl2N4O2

Molecular Weight

486.2 g/mol

IUPAC Name

5-bromo-3-[3-(4-chlorophenyl)propoxy]-4-(pyridin-3-ylmethylamino)-1H-pyridazin-6-one;hydrochloride

InChI

InChI=1S/C19H18BrClN4O2.ClH/c20-16-17(23-12-14-3-1-9-22-11-14)19(25-24-18(16)26)27-10-2-4-13-5-7-15(21)8-6-13;/h1,3,5-9,11H,2,4,10,12H2,(H2,23,24,26);1H

InChI Key

QWGUGDYWUADMGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CNC2=C(C(=O)NN=C2OCCCC3=CC=C(C=C3)Cl)Br.Cl

Origin of Product

United States

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